molecular formula C10H14N4O4S B15163800 Pyridin-2-amine;sulfuric acid CAS No. 142204-93-1

Pyridin-2-amine;sulfuric acid

Cat. No.: B15163800
CAS No.: 142204-93-1
M. Wt: 286.31 g/mol
InChI Key: ABZMJZYBIIGOTJ-UHFFFAOYSA-N
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Description

Pyridin-2-amine;sulfuric acid is a high-purity salt form of pyridin-2-amine (also known as 2-aminopyridine), an essential nitrogen-containing heterocycle in scientific research and development. This compound serves as a critical synthetic intermediate and building block in organic chemistry, particularly in the pharmaceutical industry, where the 2-aminopyridine moiety is a key structural component in numerous active molecules . The parent compound, pyridin-2-amine, is a fundamental precursor in synthesizing drugs such as the anti-inflammatory agents piroxicam and tenoxicam, the antihistamine tripelennamine, and the antibiotic sulfapyridine . Its value in drug discovery is further highlighted by its role in the synthesis of more complex pyrimidine-based structures and its presence in patented compounds investigated as Toll-like Receptor 8 (TLR8) agonists, indicating potential applications in immunology and oncology . The sulfuric acid salt form offers enhanced handling properties, such as improved stability and solubility, facilitating its use in various reaction conditions. Beyond medicinal chemistry, pyridin-2-amine derivatives are also explored in materials science, with studies investigating functionalized pyridine compounds as effective corrosion inhibitors at metal interfaces . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for developing novel synthetic methodologies, creating targeted molecular libraries, and advancing projects in drug discovery and materials science.

Properties

CAS No.

142204-93-1

Molecular Formula

C10H14N4O4S

Molecular Weight

286.31 g/mol

IUPAC Name

pyridin-2-amine;sulfuric acid

InChI

InChI=1S/2C5H6N2.H2O4S/c2*6-5-3-1-2-4-7-5;1-5(2,3)4/h2*1-4H,(H2,6,7);(H2,1,2,3,4)

InChI Key

ABZMJZYBIIGOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies Employing Pyridin 2 Amine and Sulfuric Acid

Direct Synthesis and Derivatization Reactions Involving Pyridin-2-amine in Sulfuric Acid Media

Sulfuric acid provides a highly acidic medium that can protonate the basic nitrogen atoms of pyridin-2-amine, influencing its reactivity and directing the course of various synthetic transformations.

Nitration and Oxidation Reactions

The nitration of 2-aminopyridine (B139424) in the presence of sulfuric acid is a well-studied reaction that yields different products depending on the reaction conditions. When nitric acid is added to a chilled solution of 2-aminopyridine in concentrated sulfuric acid, the primary product is 2-nitraminopyridine. sapub.org This reaction is considered to be under kinetic control. However, if the temperature is raised to 50°C or higher, the initially formed 2-nitraminopyridine rearranges to the thermodynamically more stable ring-nitrated products, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). sapub.org Higher temperatures tend to favor the formation of the 5-nitro isomer. sapub.org The use of a mixed acid, typically a combination of nitric acid and sulfuric acid, is common for nitrating substituted pyridines. google.comnjit.edunanobioletters.com For instance, 2-amino-5-chloropyridine (B124133) can be nitrated using a pre-mixed nitrating acid of sulfuric and nitric acid to produce 2-nitramino-5-chloropyridine with high yield and purity. njit.edu

Table 1: Nitration Products of 2-Aminopyridine Derivatives in Sulfuric Acid
Starting MaterialReagentsTemperatureMajor Product(s)Reference(s)
2-AminopyridineHNO₃, H₂SO₄< 40°C2-Nitraminopyridine sapub.org
2-AminopyridineHNO₃, H₂SO₄≥ 50°C2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine sapub.org
2-Amino-5-chloropyridineHNO₃, H₂SO₄Not specified2-Nitramino-5-chloropyridine njit.edu
2-Diethylamino-5-methylpyridineHNO₃, H₂SO₄< 10°C4-Nitro-2-diethylamino-5-methylpyridine nanobioletters.com

Hydrolysis and Rearrangement Processes (e.g., Hofmann Rearrangement)

Sulfuric acid can facilitate the hydrolysis of derivatives of pyridin-2-amine. For instance, N,N'-di-(2-nitro-3-pyridyl)-urea can be hydrolyzed to 2-nitro-3-aminopyridine. google.com

The Hofmann rearrangement, a method for converting amides to primary amines, can be applied to pyridine-2-carboxamide. While the classic Hofmann rearrangement uses bromine and sodium hydroxide (B78521), modified procedures exist. masterorganicchemistry.com A related process, the Curtius rearrangement, which also produces an isocyanate intermediate, can be initiated from carboxylic acids. masterorganicchemistry.com The Beckmann rearrangement, which converts an oxime to an amide in the presence of acid, is another rearrangement where sulfuric acid plays a crucial catalytic role, often proceeding through protonation of the oxime hydroxyl group. researchgate.netrsc.orgucla.edu

Functionalization of Pyridin-2-amine Scaffolds

The 2-aminopyridine scaffold is a key component in many biologically active molecules and can be functionalized through various reactions. nih.govacs.org While direct functionalization in sulfuric acid is less common, the amino group activates the pyridine (B92270) ring, making it more susceptible to electrophilic substitution. njit.edu The presence of sulfuric acid can protonate the ring nitrogen, which deactivates the ring towards electrophilic attack. vaia.com However, the amino group's activating effect can still direct incoming electrophiles to specific positions. njit.edu

Indirect Synthetic Applications Utilizing Pyridine-Derived Species with Sulfuric Acid

Beyond its direct involvement in reactions, the combination of pyridin-2-amine and sulfuric acid, or related pyridine species with sulfuric acid, can be utilized in other synthetic contexts.

Sulfonation of Pyridine and its Derivatives

The sulfonation of pyridine itself requires harsh conditions, typically heating with fuming sulfuric acid at high temperatures. pearson.com The reaction with 100% sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst at around 275°C yields pyridine-3-sulfonic acid as the main product. researchgate.net At higher temperatures (around 330°C), a mixture of pyridine-3-sulfonic acid, the 4-isomer, and 4-hydroxypyridine (B47283) is obtained. researchgate.net The sulfonation of pyridine is a reversible process. researchgate.net

Aniline and its derivatives react with concentrated sulfuric acid to form the corresponding anilinium hydrogensulfate, which upon heating produces p-aminobenzenesulfonic acid (sulfanilic acid). ncert.nic.in This highlights a general method for the sulfonation of aromatic amines. The sulfonation of pyridine-N-oxide with fuming sulfuric acid and a mercuric sulfate catalyst yields the 3-sulfonic acid as the major product, along with the 2- and 4-isomers. researchgate.net

Table 2: Sulfonation of Pyridine and Related Compounds
SubstrateReagentsTemperatureMajor Product(s)Reference(s)
Pyridine100% H₂SO₄, HgSO₄~275°CPyridine-3-sulfonic acid researchgate.net
Pyridine100% H₂SO₄, HgSO₄~330°CPyridine-3-sulfonic acid, Pyridine-4-sulfonic acid, 4-Hydroxypyridine researchgate.net
Pyridine-N-oxideFuming H₂SO₄, HgSO₄Not specifiedPyridine-3-sulfonic acid, Pyridine-2-sulfonic acid, Pyridine-4-sulfonic acid researchgate.net
AnilineConcentrated H₂SO₄453-473Kp-Aminobenzenesulfonic acid ncert.nic.in

Esterification Catalysis

Sulfuric acid is a common catalyst for esterification reactions. In the context of amino acids, sulfuric acid in methanol (B129727) has been shown to effectively catalyze the esterification of the carboxylic acid group. nih.gov While direct use of pyridin-2-amine in this catalytic system isn't explicitly detailed, pyridine itself is often used as a base in acylation reactions to neutralize the acid byproduct, such as HCl, which is formed during the reaction of alcohols with acyl chlorides. ncerthelp.com This drives the equilibrium towards the ester product. ncerthelp.com 2-Pyridone, a tautomer of 2-hydroxypyridine, has been investigated as a tautomeric catalyst for ester-amide exchange reactions. chemrxiv.org The introduction of an electron-donating group at the 5-position of the 2-pyridone catalyst was found to enhance its activity. chemrxiv.org

Formation of Pyridinium (B92312) Salts

The reaction between pyridin-2-amine and sulfuric acid is a classic acid-base reaction that results in the formation of a pyridinium salt. Amines are basic compounds due to the lone pair of electrons on the nitrogen atom, and they readily react with acids to form salts. ncert.nic.in In the case of pyridin-2-amine, there are two basic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen.

Protonation typically occurs at the more basic site. In an acidic medium, the nitrogen atom of the pyridine ring is protonated by sulfuric acid. This occurs because the lone pair of electrons on the ring nitrogen is more available for donation to a proton compared to the lone pair on the exocyclic amino group, whose delocalization into the aromatic ring is less significant than the aromaticity of the pyridine ring itself. The strong acid, sulfuric acid (H₂SO₄), serves as the proton donor.

The resulting product is 2-aminopyridinium sulfate. nih.gov This transformation is a straightforward and common method for preparing pyridinium salts. The general reaction is as follows:

2 C₅H₆N₂ + H₂SO₄ → (C₅H₇N₂)₂SO₄

This salt formation is often the initial step when pyridin-2-amine is used in reactions where sulfuric acid is a catalyst or reagent, such as in nitration reactions. askfilo.comchemicalbook.com For instance, in the synthesis of 2-amino-5-nitropyridine, 2-aminopyridine is first dissolved and reacted with concentrated sulfuric acid before the addition of nitric acid. chemicalbook.com This initial step ensures the formation of the pyridinium salt, which then undergoes electrophilic substitution.

The properties of the resulting salt are well-documented.

Table 1. Properties of 2-Aminopyridinium Sulfate

Property Value
Chemical Formula C₁₀H₁₄N₄O₄S
Molecular Weight 294.31 g/mol
PubChem CID 129868081
Appearance Solid (expected)

| Synonyms | bis(pyridin-2-aminium) sulfate |

Data sourced from PubChem. nih.gov

The formation of such salts is a fundamental reaction in amine chemistry, allowing for the modification of the compound's physical properties, such as solubility. Amine salts are typically more soluble in water than the parent amine but are insoluble in nonpolar organic solvents. ncert.nic.in This characteristic is useful for separation and purification processes. ncert.nic.in

Elucidation of Reaction Mechanisms and Catalytic Pathways

Mechanistic Investigations of Electrophilic Substitution on Pyridine (B92270) Rings in Acidic Environments

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution reactions challenging compared to benzene. The presence of an amino group at the 2-position activates the ring, but in a strong acidic environment like concentrated sulfuric acid, the situation is complicated by protonation.

In a highly acidic medium, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) ion. This positive charge strongly deactivates the ring towards electrophilic attack, making substitution even more difficult than in neutral pyridine. uoanbar.edu.iq However, electrophilic substitution on 2-aminopyridine (B139424) can still be achieved under harsh conditions, with sulfuric acid playing a key role in generating the potent electrophiles required.

Nitration: The nitration of 2-aminopyridine in a mixture of nitric acid and concentrated sulfuric acid is a well-studied example. sapub.orgnjit.edu The reaction mechanism is highly dependent on temperature.

At low temperatures (below 40°C), the electrophilic nitronium ion (NO₂⁺), generated by the action of sulfuric acid on nitric acid, attacks the exocyclic amino group, which is the most nucleophilic site. This leads to the formation of 2-nitraminopyridine as the kinetically controlled product. sapub.org

When this 2-nitraminopyridine solution in sulfuric acid is heated to 50°C or higher, it undergoes an intermolecular rearrangement. sapub.org The nitramino group is cleaved, and the regenerated nitronium ion then attacks the pyridine ring, yielding the thermodynamically favored products: 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227). sapub.orgnjit.edu Higher temperatures tend to favor the formation of the 5-nitro isomer. sapub.org

Halogenation: The chlorination of 2-aminopyridine in aqueous sulfuric acid also proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid activates the chlorine molecule, enhancing its electrophilicity. brainly.com The concentration of the sulfuric acid significantly influences the product outcome. In highly acidic conditions, such as 72% sulfuric acid, 2-amino-5-chloropyridine (B124133) is formed almost exclusively with high yields. brainly.com This selectivity is attributed to the protonation of the pyridine ring and the directing effects of the amino group under these specific acidic conditions.

ReactionElectrophile (Generated in H₂SO₄)ConditionsMajor Product(s)Reference
NitrationNitronium ion (NO₂⁺)Low Temperature (&lt;40°C)2-Nitraminopyridine sapub.org
Nitration (Rearrangement)Nitronium ion (NO₂⁺)High Temperature (&gt;50°C)2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine sapub.org
ChlorinationActivated Chlorine (e.g., Cl⁺ source)72% H₂SO₄2-Amino-5-chloropyridine brainly.com

Radical Reaction Pathways in Sulfuric Acid-Mediated Transformations (e.g., Hofmann–Löffler Reaction)

Sulfuric acid is an essential medium for radical reactions involving aminopyridine derivatives, most notably the Hofmann–Löffler reaction. This reaction provides a pathway for the cyclization of N-haloamines to form pyrrolidines or piperidines. wikipedia.orgwordpress.com

The generally accepted mechanism for the Hofmann–Löffler reaction in a strong acid like concentrated sulfuric acid involves the following key steps: wikipedia.orgwordpress.com

Protonation: The N-haloamine is first protonated by sulfuric acid to form an N-haloammonium salt.

Homolytic Cleavage: Initiated by heat or UV light, the N-halogen bond of the protonated intermediate undergoes homolytic cleavage. This generates a highly reactive nitrogen-centered radical cation. wikipedia.org

Intramolecular Hydrogen Abstraction: The nitrogen radical cation abstracts a hydrogen atom from a δ-carbon position within the same molecule. This is a 1,5-hydrogen shift, which proceeds through a sterically favored six-membered transition state. wordpress.com This step creates a more stable carbon-centered radical.

Halogen Transfer: The carbon radical then abstracts a halogen atom from another molecule of the N-haloammonium salt, propagating the radical chain reaction and forming a δ-haloamine.

Cyclization: The δ-haloamine is generally not isolated. Upon basification of the reaction mixture, it undergoes an intramolecular nucleophilic substitution (SN2) to yield the final cyclic amine product. wordpress.com

The use of concentrated sulfuric acid is critical as it facilitates the formation of the key nitrogen radical cation intermediate. wikipedia.orgwordpress.com The reaction was famously extended by Löffler and Freytag to synthesize nicotine (B1678760) from an N-bromoamine derivative. wikipedia.org

Protonation States and Reactivity Modulation of Aminopyridines by Sulfuric Acid

The reactivity of 2-aminopyridine is profoundly influenced by the acidity of the medium. In the presence of sulfuric acid, both the pyridine ring nitrogen and the exocyclic amino group can be protonated. The pKa of 2-aminopyridine is 6.86, indicating that in a strongly acidic solution like concentrated sulfuric acid, the pyridine nitrogen will exist almost exclusively in its protonated, or pyridinium, form. nih.gov

Protonation Sites and Their Effects:

Pyridine Nitrogen Protonation: This is the primary site of protonation. The resulting pyridinium cation (C₅H₅NH⁺-2-NH₂) is strongly electron-deficient. This deactivation of the aromatic ring makes electrophilic attack very difficult, requiring harsh conditions and powerful electrophiles. uoanbar.edu.iq It also makes the ring more susceptible to nucleophilic attack, although this is less common for the parent aminopyridine.

Amino Group Protonation: While the pyridine nitrogen is more basic, the amino group can also be protonated in sufficiently strong acid, leading to a dicationic species (C₅H₅NH⁺-2-NH₃⁺). This further deactivates the ring.

This modulation of reactivity by protonation is a key principle in controlling the outcome of reactions. For instance, in the nitration of 2-aminopyridine, the initial attack on the amino group to form 2-nitraminopyridine occurs on the unprotonated or monoprotonated species, while the subsequent ring nitration likely involves the protonated species undergoing rearrangement under thermal conditions. sapub.org The protonation state effectively acts as a switch, directing the reaction towards either N-substitution or C-substitution depending on the conditions.

SpeciesDominant Form in Strong H₂SO₄Effect on Pyridine Ring ReactivityReference
2-Aminopyridine2-Aminopyridinium ionStrongly deactivated towards electrophilic substitution uoanbar.edu.iqnih.gov
2-Aminopyridinium ion2-Amino-1-hydridopyridin-1-iumIncreased susceptibility to nucleophilic attack (relative to neutral pyridine) abertay.ac.uk

Catalytic Cycles and Turnover Frequencies in Sulfuric Acid-Promoted Reactions

While often used in stoichiometric amounts as a solvent or dehydrating agent, sulfuric acid can also function as a true catalyst in reactions involving pyridin-2-amine, where it is regenerated at the end of the reaction cycle.

Catalytic Role in Electrophilic Substitution: In nitration reactions, sulfuric acid acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), from nitric acid.

2 HNO₃ + H₂SO₄ ⇌ 2 NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

The nitronium ion then reacts with the substrate. The sulfuric acid is regenerated when the protonated intermediate is deprotonated to form the final product. Although it participates in the reaction, it is often used in large excess to serve as the reaction medium, making the concept of a traditional catalytic cycle and turnover frequency less applicable.

Catalytic Role in Hydrolysis/Rearrangement: In the acid-catalyzed rearrangement of 2-nitraminopyridine to nitroaminopyridines, a proton from sulfuric acid initiates the reaction. sapub.org After the rearrangement and substitution on the ring, a proton is eliminated, regenerating the acid catalyst.

The term Turnover Frequency (TOF) , defined as the number of moles of product formed per mole of catalyst per unit time, is a key metric in catalysis. iitm.ac.in However, obtaining precise TOF values for homogeneous reactions where the "catalyst" (like H₂SO₄) is also the solvent is conceptually challenging and rarely reported. The reaction rate is instead typically described by rate constants that are dependent on the acid concentration. Studies on the kinetics of electrophilic substitution in sulfuric acid have shown that reaction rates are often dependent on both the substrate and the acid concentration. njit.edu For acid-catalyzed reactions in zeolites, where active sites are well-defined, TOFs can be determined accurately. iitm.ac.in In the context of pyridin-2-amine in sulfuric acid, the focus remains on the mechanistic role of the acid in promoting specific reaction pathways rather than quantifying its turnover in a catalytic cycle.

Advanced Spectroscopic Characterization and Structural Analysis

Spectroscopic Probes for Pyridin-2-amine–Sulfuric Acid Interactions

Spectroscopy offers a powerful lens to examine the molecular-level consequences of salt formation between Pyridin-2-amine and sulfuric acid. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its electronic structure, bonding, and functional groups can be obtained.

UV-Visible spectroscopy probes the electronic transitions within a molecule. For 2-aminopyridine (B139424) and its derivatives, the absorption spectra are characterized by transitions involving π-orbitals of the aromatic ring and the non-bonding orbitals of the amino group. Upon protonation of the pyridine (B92270) ring nitrogen by sulfuric acid, substantial changes in the UV spectrum are expected. cdnsciencepub.com

Protonation typically leads to a red shift (bathochromic shift) in the absorption maxima. cdnsciencepub.com Studies on related 2-aminopyridinium compounds have shown UV cutoff wavelengths ranging from 298 nm to 347 nm, which defines the transparency window of the material in the UV region. researchgate.netresearchgate.net The optical band gap, a crucial parameter for optical and electronic applications, can be determined from the absorption edge. For instance, the related 2-aminopyridinium adipate (B1204190) has a calculated band gap of 4.1 eV. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from excited electronic states, can also provide insights. While 2-aminopyridine itself is fluorescent, the characteristics of this fluorescence (wavelength, intensity, and lifetime) are sensitive to its environment, including protonation and intermolecular interactions like hydrogen bonding and π-stacking. nih.govnih.gov In the solid state, interactions within the crystal lattice can lead to redshifted emission spectra compared to the molecule in solution. nih.gov

Table 1: Optical Properties of Related 2-Aminopyridinium Compounds

Compound UV Cutoff Wavelength (nm) Optical Band Gap (Eg) (eV)
2-Aminopyridinium Adipate 298 4.1

This table presents data from related compounds to illustrate typical values for 2-aminopyridinium salts.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution. The ¹H and ¹³C NMR spectra of 2-aminopyridine are well-documented. chemicalbook.com Upon formation of 2-aminopyridinium sulfate (B86663), significant changes in the chemical shifts of the pyridine ring protons and carbons are observed.

The protonation of the ring nitrogen by sulfuric acid leads to a deshielding effect, causing the signals of the adjacent protons (especially the proton at position 6) to shift downfield to a lower magnetic field. This downfield shift is a clear indicator of the salt formation and the location of the positive charge on the pyridinium (B92312) ring. The amino group protons may also show changes in their chemical shift and coupling behavior due to altered hydrogen bonding interactions. Advanced techniques like Saturation Transfer Difference (STD) NMR and Diffusion-Ordered Spectroscopy (DOSY) can be employed to study interactions of the 2-aminopyridinium cation with other molecules or surfaces. researchgate.netresearchgate.net

Table 2: Representative ¹H NMR Data for 2-Aminopyridine

Proton Chemical Shift (ppm)
H2 ~6.6
H3 ~7.4
H4 ~6.7
H5 ~8.1

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Upon protonation, the ring proton signals, particularly H5, are expected to shift downfield.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups within a molecule. In 2-aminopyridinium sulfate, these techniques are used to confirm the proton transfer and analyze the hydrogen bonding network. core.ac.uk

Key vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. tsijournals.com In the 2-aminopyridinium cation, an additional broad band corresponding to the N⁺-H stretch of the pyridinium ring appears, often overlapping with the C-H stretching region.

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1400-1650 cm⁻¹ range, are shifted upon protonation due to changes in the ring's electronic structure. core.ac.uk

Sulfate Anion Vibrations: The sulfate ion (SO₄²⁻) possesses characteristic vibrational modes. The most intense of these is the asymmetric stretching vibration (ν₃), which appears as a strong, broad band around 1100 cm⁻¹. The symmetric stretch (ν₁) is seen as a sharp peak near 980 cm⁻¹ in the Raman spectrum. researchgate.net The appearance of these bands confirms the presence of the sulfate counter-ion.

Hydrogen Bonding: The positions and shapes of the N-H and O-H (from water, if hydrated) stretching bands are highly sensitive to the strength and nature of hydrogen bonds in the crystal lattice. researchgate.net

The combined use of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. youtube.comyoutube.com While the specific crystal structure of anhydrous 2-aminopyridinium sulfate is not detailed in the provided search results, analysis of a closely related hydrated copper sulfate complex, bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate, offers significant insights into how the 2-aminopyridinium cation and sulfate anion arrange themselves in a crystal lattice. nih.govresearchgate.net

Table 3: Example Crystal Data for a Compound Containing 2-Aminopyridinium and Sulfate Ions

Parameter (C₅H₇N₂)₂Cu(H₂O)₆₂·4H₂O
Crystal System Triclinic
Space Group P-1
a (Å) 7.115 (3)
b (Å) 8.211 (3)
c (Å) 12.561 (4)
α (°) 91.83 (3)
β (°) 104.59 (3)
γ (°) 114.57 (3)
Volume (ų) 638.0 (4)
Z 1

Data from the crystal structure of bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate. researchgate.net

In the solid state, the 2-aminopyridinium cations and sulfate anions are held together by a network of strong intermolecular interactions. The primary interactions governing the crystal packing are:

Hydrogen Bonding: Extensive hydrogen bonds of the N-H···O and O-H···O types are crucial. nih.govresearchgate.net The protons of the pyridinium N⁺-H group and the amino -NH₂ group act as hydrogen bond donors, while the oxygen atoms of the sulfate anion act as powerful acceptors. In hydrated structures, water molecules also participate extensively in the hydrogen-bonding network, bridging cations and anions. researchgate.netmdpi.com

π-π Stacking: The planar aromatic rings of the 2-aminopyridinium cations can stack on top of each other. In the bis(2-aminopyridinium) copper sulfate complex, these interactions are observed with a centroid-centroid distance of 3.4140 Å, indicating a significant attractive force that helps stabilize the crystal structure. nih.govresearchgate.net

The directed and repetitive nature of the intermolecular interactions leads to the formation of well-defined supramolecular architectures. ibb.waw.plmdpi.com In the case of 2-aminopyridinium sulfate, hydrogen bonds between the cations and anions can form specific motifs, such as rings or chains.

In the structure of bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate, the components assemble into distinct organic and inorganic layers. nih.govresearchgate.net The inorganic layers are composed of the copper-aqua complexes and sulfate anions, stabilized by O-H···O hydrogen bonds. The organic layers are formed by the 2-aminopyridinium cations, which are organized by π-π stacking interactions. These layers are then linked together by N-H···O hydrogen bonds, creating a robust three-dimensional supramolecular framework. nih.govresearchgate.net Similar layered or framework structures, driven by a combination of strong hydrogen bonds and other non-covalent interactions, are a common feature in the crystal engineering of organic salts. nih.govacs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational research on pyridin-2-amine and its derivatives, providing detailed information about its electronic characteristics and reactivity. researchgate.netnih.gov These calculations are fundamental for predicting how the molecule will behave in various chemical environments.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.orgaklectures.com The energy of the HOMO (EHOMO) is associated with the electron-donating ability, with higher values indicating a greater tendency to donate. Conversely, the energy of the LUMO (ELUMO) relates to the electron-accepting ability, with lower values suggesting a greater capacity to accept electrons.

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In the context of corrosion inhibition, the HOMO of the inhibitor can donate electrons to the vacant d-orbitals of a metal, while the LUMO can accept electrons from the metal, forming a feedback loop that strengthens the adsorption of the inhibitor on the metal surface.

DFT calculations for pyridine (B92270) derivatives provide insights into these parameters. For instance, studies on related compounds show how substituents can alter the HOMO-LUMO gap and, consequently, the molecule's reactivity and inhibition efficiency. acs.orgresearchgate.net

Table 1: Calculated Frontier Orbital Energies for 2-Aminopyridine (B139424) and Related Inhibitors

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (eV)Source
2-Aminopyridine (Neutral)B3LYP-D/TZ2P-8.13-1.956.18 researchgate.net
N,N-dimethyl-N'-(pyridin-2-yl)formamidine (Protonated)B3LYP/6-31G(d,p)-9.897-4.6185.279 youtube.com
N,N-dimethyl-N'-(pyrimidin-2-yl)formamidine (Protonated)B3LYP/6-31G(d,p)-10.231-5.1125.119 youtube.com

This table presents data for 2-aminopyridine and structurally similar compounds to illustrate typical quantum chemical values. The protonated formamidine (B1211174) derivatives are relevant as they show the effect of protonation, similar to what occurs with 2-aminopyridine in sulfuric acid.

Electrostatic Potential Surfaces and Reactive Site Mapping

Molecular Electrostatic Potential (MESP) maps are visual tools used to understand the charge distribution within a molecule and to predict its reactive behavior. youtube.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are prone to nucleophilic attack. nih.govyoutube.com

For the 2-aminopyridinium cation, the MESP would show a high positive potential concentrated around the protonated ring nitrogen and the hydrogens of the amino group. These positive regions are the primary sites for interaction with negatively charged species or surfaces. The distribution of potential is influenced by the electron-donating amino group, which modulates the charge across the pyridine ring. acs.org This detailed mapping allows for the identification of the specific atoms involved in intermolecular interactions, such as hydrogen bonding. acs.org

Adsorption Energy and Mechanism Modeling

In applications like corrosion inhibition, understanding the adsorption of the inhibitor onto a metal surface is crucial. Computational models can calculate the adsorption energy (Eads) or the Gibbs free energy of adsorption (ΔG°ads), which indicates the strength and spontaneity of the adsorption process.

The mechanism of adsorption can be classified as either physisorption or chemisorption. Physisorption involves weaker electrostatic forces (e.g., van der Waals interactions, dipole-dipole interactions) between the inhibitor and the surface. Chemisorption involves the formation of stronger coordinate or covalent bonds through charge sharing or transfer. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov Values between these two thresholds often imply a mixed-mode adsorption involving both physical and chemical interactions. nih.gov

For protonated 2-aminopyridine, adsorption on a metal surface in a sulfuric acid environment would involve the interaction of the positively charged pyridinium (B92312) ion with the metal surface, which may be negatively charged, and the co-adsorption of sulfate (B86663) anions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. youtube.comnih.gov

In the context of pyridin-2-amine;sulfuric acid, MD simulations can be used to:

Study the solvation of the 2-aminopyridinium and sulfate ions in water.

Simulate the diffusion and adsorption of the 2-aminopyridinium cation on a metal surface. acs.org

Investigate the stability and structure of the protective inhibitor film formed on the surface, including the orientation of the adsorbed molecules. acs.org

Analyze the interaction between the inhibitor and other species in the solution, such as water molecules and sulfate ions.

These simulations provide a time-averaged view of the interactions, complementing the static information from DFT calculations. nih.govacs.org

Quantum Chemical Parameters for Corrosion Inhibition Efficacy

Several quantum chemical parameters derived from DFT calculations are used to predict and rationalize the corrosion inhibition efficiency of molecules. mdpi.comresearchgate.net For the protonated 2-aminopyridine, these parameters help to quantify its ability to adsorb on a metal surface and form a protective layer.

Key parameters include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A soft molecule is more reactive than a hard molecule. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (σ): The reciprocal of global hardness (σ = 1/η), representing the molecule's reactivity.

Fraction of Electrons Transferred (ΔN): Indicates the number of electrons transferred from the inhibitor molecule to the metal surface. It is calculated using the formula ΔN = (χmetal - χinh) / [2 * (ηmetal + ηinh)], where the theoretical values for iron are typically used (χFe = 7 eV and ηFe = 0 eV). A positive ΔN value suggests that the molecule donates electrons to the metal surface.

Studies on amines and their derivatives show that these parameters correlate well with experimentally observed corrosion inhibition efficiencies. mdpi.com Protonation generally alters these values, affecting the interaction mechanism with the metal surface. mdpi.com

Table 2: Quantum Chemical Parameters for Pyridine-Based Corrosion Inhibitors

Compoundχ (eV)η (eV)σ (eV⁻¹)ΔNSource
N,N-dimethyl-N'-(pyridin-2-yl)formamidine (Protonated)7.2572.6390.189-0.048 youtube.com
N,N-dimethyl-N'-(pyrimidin-2-yl)formamidine (Protonated)7.6712.5590.195-0.131 youtube.com

This table showcases calculated parameters for relevant protonated pyridine derivatives. The negative ΔN values suggest that for these protonated species, the primary mode of interaction may not be electron donation to the metal, but rather electrostatic attraction, which is expected for a cation.

Applications and Environmental Implications in Chemical Sciences

Role in Corrosion Inhibition of Metallic Substrates in Acidic Environments

Pyridin-2-amine and its derivatives are recognized for their efficacy as corrosion inhibitors, particularly for metals like steel and brass in aggressive acidic media such as sulfuric acid and hydrochloric acid. researchgate.netnih.gov The primary function of these organic compounds is to adsorb onto the metal surface, creating a protective barrier that mitigates the corrosive action of the acid. researchgate.netresearchgate.net The effectiveness of these inhibitors is influenced by their concentration, the temperature of the environment, and their molecular structure. researchgate.netscispace.com

The protective action of pyridin-2-amine derivatives involves their adsorption onto the metallic substrate, a process that can occur through physical (electrostatic) or chemical (covalent) interactions. nih.govmdpi.com In acidic solutions, the nitrogen atom in the pyridine (B92270) ring can become protonated, leading to electrostatic attraction to the negatively charged metal surface (physisorption). mdpi.com Concurrently, chemisorption can occur through the sharing of lone pair electrons from nitrogen and sulfur (in thiol derivatives) atoms or the interaction of π-electrons from the aromatic ring with the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net

This adsorption process results in the formation of a protective film on the metal surface. mdpi.comresearchgate.net This film acts as a physical barrier, isolating the metal from the corrosive environment and reducing the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying these compounds as mixed-type inhibitors. nih.govscispace.com The stability and uniformity of this film are crucial for effective corrosion protection. Studies using Scanning Electron Microscopy (SEM) have visually confirmed that surfaces treated with pyridine-based inhibitors are smoother and show significantly less corrosion damage compared to untreated surfaces. mdpi.comresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the surface. nih.govscispace.com

Table 1: Inhibition Efficiency of Pyridine Derivatives on Metals in Acidic Media

Inhibitor Metal Acid Medium Max. Inhibition Efficiency (%) Concentration (mM) Reference
Pyridine-2-thiol (P2T) Brass 0.5 M H₂SO₄ >85 0.25 mdpi.com
4-(pyridin-4-yl)thiazol-2-amine (PTA) Mild Steel 1 M HCl 96.06 0.2 nih.gov
2-amino-4-(4-methoxyphenyl)-6-phenyl-pyridin-3-carbonitrile API X-65 Steel 6 M H₂SO₄ 94.7 2.66 researchgate.net

This table is interactive. Click on the headers to sort the data.

The effectiveness of a pyridin-2-amine derivative as a corrosion inhibitor is intrinsically linked to its molecular structure. nih.govresearchgate.net The presence of heteroatoms such as nitrogen and sulfur, along with aromatic rings, provides active centers for adsorption onto the metal surface. nih.govmdpi.com Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to correlate molecular properties with inhibition efficiency. nih.govresearchgate.net

Key molecular parameters that influence performance include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process and inhibition efficiency. researchgate.netresearchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. researchgate.netresearchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer between the inhibitor and the metal. researchgate.netampp.org

Dipole Moment (μ): A higher dipole moment can increase the electrostatic interaction between the inhibitor and the metal surface. nih.govresearchgate.net

Electron Density: The distribution of electron density, particularly around the heteroatoms, determines the sites of interaction with the metal surface. researchgate.net

By modifying the structure, for example, by introducing substituent groups to the pyridine ring, these electronic properties can be fine-tuned to develop more effective inhibitors. nih.govresearchgate.net

Analytical Chemistry Reference Standards and Method Development

In analytical chemistry, precision and accuracy are paramount. Pyridin-2-amine in a sulfuric acid medium serves as a valuable tool in establishing analytical benchmarks and developing methods for environmental and workplace monitoring.

2-Aminopyridine (B139424) (2AMP) dissolved in sulfuric acid has been historically used as a fluorescence quantum yield reference standard, particularly in the UV-visible range. edinst.comphotonics.com The quantum yield is a critical parameter that defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. edinst.comresearchgate.net

The quantum yield of 2-aminopyridine in 0.05 M or 1 M H₂SO₄ was reported to be approximately 0.60 to 0.66 in studies dating back to 1968 and 1983. edinst.comiupac.org More recent re-evaluations, using modern spectrofluorometers and referencing against primary standards like quinine (B1679958) bisulfate, have confirmed these values, calculating the quantum yield of 2-aminopyridine in 1 M H₂SO₄ to be around 64.3%. edinst.comresearchgate.net The reliability of such standards is crucial for calibrating instrumentation and ensuring the accuracy of quantum yield measurements across a wide range of applications, from materials science to bioimaging. edinst.com

Table 2: Reported Quantum Yield (Φ) Values for 2-Aminopyridine in Sulfuric Acid

Quantum Yield (Φ) Sulfuric Acid Conc. Year of Report Reference
0.60 ± 0.05 0.05 M 1968 iupac.org
0.66 ± 0.05 0.05 M 1983 iupac.org

This table is interactive. Click on the headers to sort the data.

Monitoring airborne amines is essential for occupational health and safety. The Occupational Safety and Health Administration (OSHA) has developed methods for sampling aminopyridine isomers, including 2-aminopyridine, from workplace air. osha.gov One established technique involves drawing a known volume of air through a glass fiber filter that has been coated with sulfuric acid. osha.gov

The sampling and analysis procedure is as follows:

Collection: Air is passed through a cassette containing a sulfuric acid-coated filter, which traps the basic aminopyridine molecules. osha.gov

Extraction: The filter is later treated with an aqueous solution of sodium hydroxide (B78521) (NaOH) to desorb the trapped amines. osha.gov

Analysis: The resulting solution is then analyzed, typically by gas chromatography with a nitrogen-phosphorus detector (GC/NPD), to quantify the concentration of each aminopyridine isomer. osha.gov

This method provides a reliable way to measure worker exposure to these compounds, with a reliable quantitation limit for 2-aminopyridine cited at 3.48 parts per billion (ppb). osha.gov Similar principles are used for collecting sulfuric acid mist itself from the air, often using filters followed by ion chromatography analysis. osha.gov

Contribution to Atmospheric Aerosol Formation

Atmospheric aerosols play a critical role in the Earth's climate system by scattering sunlight and acting as seeds for cloud formation. nih.govresearchgate.net The nucleation of new particles from gaseous precursors is a major source of these aerosols. researchgate.netnih.gov While it was long thought that sulfuric acid and water were the primary components, research has shown that their binary nucleation is insufficient to explain observed particle formation rates in the lower atmosphere. nih.govnih.gov

Studies have revealed that amines, even at trace concentrations of just a few parts per trillion, can significantly enhance the nucleation of particles from sulfuric acid. nih.govresearchgate.net Amines are more effective bases than ammonia (B1221849) (which is present in much higher concentrations) and act to stabilize the initial clusters of sulfuric acid molecules. nih.govcopernicus.org This process, known as ternary nucleation (sulfuric acid-water-amine), occurs through a base-stabilization mechanism where acid-amine pairs form highly stable clusters, reducing the evaporation rate and allowing particles to grow. researchgate.netnih.gov Experiments conducted at the CLOUD (Cosmics Leaving OUtdoor Droplets) chamber at CERN demonstrated that dimethylamine (B145610) can increase particle formation rates by over 1,000-fold compared to ammonia, sufficient to account for rates observed in the atmosphere. researchgate.netnih.gov Therefore, in regions with sources of amines, their interaction with sulfuric acid is a crucial factor in new particle formation and has significant implications for air quality and climate modeling. researchgate.netbohrium.com

Gas-Phase Reactions with Sulfuric Acid

In the atmosphere, sulfuric acid (H₂SO₄) is a primary driver of new particle formation. nih.gov However, the binary nucleation of sulfuric acid and water alone is insufficient to account for the observed rates of particle formation in the lower atmosphere. nih.govresearchgate.net The presence of basic compounds, particularly amines, is crucial for stabilizing embryonic sulfuric acid clusters. nih.govcopernicus.org

Gas-phase reactions between sulfuric acid and amines are characterized as acid-base reactions that lead to the formation of highly stable molecular clusters. researchgate.netnih.gov While specific studies on pyridin-2-amine are not as prevalent as those on simpler alkylamines like dimethylamine, the fundamental mechanism applies. The nitrogen atom of the amino group on the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the highly acidic sulfuric acid molecule. This interaction significantly lowers the vapor pressure of the resulting cluster, preventing it from evaporating and allowing it to grow. researchgate.netnih.gov

Quantum chemical calculations have shown that the binding of amines to sulfuric acid is significantly stronger than that of ammonia, another common atmospheric base. copernicus.org This stronger bond leads to more stable clusters, enhancing the nucleation process. The formation of these acid-amine pairs is a critical initial step in atmospheric aerosol formation. researchgate.netnih.gov

Particle Nucleation and Growth

The formation of stable gas-phase clusters of sulfuric acid and amines is the precursor to particle nucleation. bohrium.com Nucleation is the process where these molecular clusters aggregate to form new aerosol particles, which can eventually grow large enough to act as cloud condensation nuclei (CCN). nih.govresearchgate.net Amines enhance particle formation rates by orders of magnitude compared to ammonia, even at very low atmospheric concentrations of just a few parts per trillion. nih.govnih.gov

Experiments conducted in controlled environments, such as the CLOUD (Cosmics Leaving OUtdoor Droplets) chamber at CERN, have demonstrated that amines are highly effective at promoting particle formation with sulfuric acid. nih.govresearchgate.net This process, known as ternary nucleation (involving sulfuric acid, water, and a base like an amine), is now understood to be a major pathway for atmospheric aerosol formation, especially in anthropogenically influenced regions where amine concentrations are higher. nih.govcopernicus.org

The initial clusters, such as those containing two sulfuric acid molecules and two amine molecules, are particularly stable. bohrium.com Once formed, these new particles can continue to grow by coagulation with other clusters or by the condensation of other condensable vapors. copernicus.org In urban environments like Beijing, sulfuric acid-amine nucleation has been identified as the dominant mechanism for new particle formation. copernicus.org

Table 1: Key Research Findings on Sulfuric Acid-Amine Nucleation

Finding Significance Reference(s)
Amines enhance particle formation rates more than 1,000-fold compared to ammonia at similar concentrations. Demonstrates the high efficiency of amines in atmospheric nucleation. researchgate.netnih.gov
The enhancement is due to a base-stabilization mechanism involving stable acid-amine pairs that reduce evaporation. Explains the molecular mechanism behind the observed enhancement. researchgate.netnih.gov
Sulfuric acid-amine nucleation can account for particle formation rates observed in various atmospheric environments. Establishes the process as a major global pathway for new particle formation. nih.gov
The formation rate of new particles shows a strong dependence on both sulfuric acid and amine concentrations. Provides a quantitative basis for modeling atmospheric aerosol formation. bohrium.com
In urban areas, sulfuric acid-amine clustering is the governing mechanism for nucleation and initial particle growth. Highlights the importance of this mechanism in polluted atmospheres. copernicus.org

Intermediates in the Design of Bioactive Molecules

Pyridin-2-amine, also known as 2-aminopyridine, is a foundational structural motif in medicinal chemistry. rsc.org It serves as a vital precursor and intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals. nih.govwikipedia.org Its simple, low-molecular-weight structure, combined with its reactive amino group and pyridine ring, makes it an ideal building block for creating more complex molecules with specific pharmacological activities. rsc.org

The versatility of 2-aminopyridine allows it to be a starting material for drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, anticancer, and enzyme-inhibiting agents. nih.gov For example, it is a key component in the synthesis of well-known drugs such as the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and the antibiotic sulfapyridine. wikipedia.org

Modern synthetic methods, such as multicomponent one-pot reactions, efficiently produce a variety of substituted 2-aminopyridine derivatives. nih.govresearchgate.net These derivatives are then tested for biological activity. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives synthesized from 2-aminopyridine precursors have shown potent activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.govresearchgate.net The 2-aminopyridine scaffold is also present in molecules designed as inhibitors for targets like MALT1 and urease, demonstrating its broad applicability in drug discovery. nih.gov

Analytical Methodologies for Pyridin 2 Amine Derivatives

Chromatographic Techniques (e.g., Gas Chromatography with Nitrogen-Phosphorous Detector)

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds like pyridin-2-amine derivatives. thermofisher.com When coupled with a Nitrogen-Phosphorous Detector (NPD), the method becomes highly selective and sensitive for nitrogen-containing compounds. wikipedia.orgscioninstruments.comontosight.ai

The NPD, also known as a thermionic specific detector (TSD), operates by ionizing the analyte using thermal energy. wikipedia.org It demonstrates a significantly enhanced response to compounds containing nitrogen and phosphorus, approximately 10,000 times greater than its response to carbon compounds. wikipedia.org This selectivity is achieved through the use of a heated alkali metal salt (such as rubidium or cesium) in the detector. wikipedia.orgtajhizkala.ir As nitrogen- or phosphorus-containing compounds elute from the GC column and enter the detector, they interact with the heated bead, causing an increase in the ion current, which is then measured as the analytical signal. wikipedia.orgontosight.ai

The Occupational Safety and Health Administration (OSHA) has developed a partially validated method (PV2143) for the analysis of 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). osha.gov This method utilizes GC with an NPD for detection. osha.gov The analytical parameters are carefully defined to ensure reliable quantification. osha.gov For instance, the method specifies the use of a specific GC column and temperature programming to achieve optimal separation of the isomers. dnacih.com

Key research findings from the OSHA PV2143 method for aminopyridine isomers are summarized in the table below:

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
Reliable Quantitation Limit (RQL) 3.48 ppb (13.4 µg/m³)5.23 ppb (20.2 µg/m³)9.13 ppb (35.2 µg/m³)
Detection Limit of the Overall Procedure (DLOP) 0.964 µg (1.04 ppb)1.45 µg (1.57 ppb)2.53 µg (2.74 ppb)
Recovery at RQL 96.6%97.8%95.4%
Mean Extraction Efficiency 97.3%97.7%97.5%
Data sourced from OSHA Method PV2143 osha.gov

This data highlights the high sensitivity and recovery rates achievable with this method. The low detection limits allow for the monitoring of these compounds at trace levels, which is critical for assessing workplace exposure. ontosight.aiosha.gov

Sampling and Extraction Protocols Utilizing Sulfuric Acid Coated Media

Effective sampling is the first critical step in the analytical process for airborne contaminants. For aminopyridines, which are volatile amines, collection from the air is commonly performed using solid sorbent tubes. osha.gov A widely accepted method involves drawing a known volume of air through a glass fiber filter (GFF) coated with sulfuric acid. osha.govosha.gov The sulfuric acid acts as a trapping agent, reacting with the basic amine compounds to form non-volatile salts, thus efficiently capturing them from the air stream.

The OSHA PV2143 method specifies the use of a 37-mm polystyrene cassette containing two sulfuric acid-coated glass fiber filters separated by a spacer. osha.gov This setup ensures efficient collection and allows for the detection of breakthrough, where the analyte might pass through the front filter onto the back filter. dnacih.com Personal sampling pumps are used to draw air through the cassette at a calibrated flow rate, typically around 1.0 L/min for a duration of 240 minutes. osha.gov

Once the sample is collected, the aminopyridine salts must be extracted from the filter for analysis. The OSHA method employs an extraction solution of 0.1 N sodium hydroxide (B78521) (NaOH). osha.gov The basic solution neutralizes the sulfuric acid and converts the aminopyridine salts back to their free base form, which is then soluble in the extraction solvent. osha.gov The extraction is typically performed by shaking the filters in the NaOH solution for a set period, such as 30 minutes. osha.gov The resulting solution is then directly analyzed by GC-NPD. osha.gov

The efficiency of this extraction process is a key parameter in method validation. Studies have shown high extraction efficiencies for 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine from sulfuric acid-coated filters, with mean efficiencies of 97.3%, 97.7%, and 97.5%, respectively. osha.gov These high recovery rates demonstrate the effectiveness of the sampling and extraction protocol.

Summary of Sampling and Extraction Parameters from OSHA Method PV2143:

ParameterSpecification
Sampler 37-mm polystyrene cassette with two sulfuric acid-coated glass fiber filters
Recommended Sampling Rate 1.0 L/min
Recommended Sampling Time 240 min
Extraction Solution 3 mL of 0.1 N NaOH
Extraction Time 30 minutes with a lab shaker
Data sourced from OSHA Method PV2143 osha.gov

The combination of sulfuric acid-coated media for sampling and subsequent GC-NPD analysis provides a robust and reliable methodology for the determination of pyridin-2-amine and its isomers in air samples. osha.gov

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing pyridin-2-amine derivatives using sulfuric acid-based catalysts?

  • Methodological Answer : Sulfuric acid-based heterogeneous catalysts (e.g., MSA, SSA, XSA) are superior to traditional H₂SO₄ due to recyclability and reduced corrosion. For example, MSA catalyzes the condensation of 1,3-dicarbonyl compounds with NH₄OAc in ethyl acetate under reflux (70–80°C), achieving >85% yield of substituted pyrroles . Solvent-free conditions, as in XSA-catalyzed Biginelli reactions (40°C), minimize waste and improve yield (90–95%) . Optimize catalyst loading (10 mol% for XSA in Pechmann condensations) and temperature (60–90°C) based on substrate reactivity .

Q. How does sulfuric acid interact with pyridin-2-amine in atmospheric nucleation processes?

  • Methodological Answer : Sulfuric acid (H₂SO₄) forms stable clusters with amines like pyridin-2-amine via proton transfer and hydrogen bonding. In urban environments (e.g., Beijing), H₂SO₄-amine cluster collisions dominate nucleation initiation. Use chemical ionization mass spectrometry (CIMS) with Semi-Ambient Signal Amplification (SASA) to detect neutral clusters (e.g., [4H₂SO₄·1amine]) at atmospheric concentrations (~10⁶ cm⁻³) . Amines with C2–C4 chains show stronger correlations with nucleation rates than NH₃ .

Q. What analytical techniques are used to characterize sulfuric acid-amine clusters in laboratory settings?

  • Methodological Answer : Cluster CIMS is the gold standard for detecting neutral H₂SO₄-amine clusters (1–2 nm). Calibrate with controlled amine concentrations (ppt levels) and validate via quantum chemical calculations (B3LYP/CBSB7 for free energies). For stability studies, vary residence times in flow reactors to observe cluster evaporation or base substitution (e.g., dimethylamine displacing NH₃) . FTIR spectroscopy confirms liquid-phase H₂SO₄/amine aerosols (35–95 wt% H₂SO₄) at stratospheric temperatures (189–240 K) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability constants of H₂SO₄-pyridin-2-amine clusters across studies?

  • Methodological Answer : Discrepancies arise from measurement techniques (e.g., CIMS may undercount clusters due to charging inefficiencies) . Use ab initio calculations (RI-CC2/aug-cc-pV(T+d)Z) to predict binding energies and compare with collision-evaporation models. For example, clusters with C2-amines (e.g., ethylamine) show higher stability (ΔG = −15 kcal/mol) than NH₃ clusters . Validate via controlled lab experiments with amine concentrations ≥1 ppt .

Q. What experimental designs address the competing effects of aerosol scavenging and amine availability in H₂SO₄-amine nucleation?

  • Methodological Answer : In polluted environments (e.g., Beijing), aerosol surface area (≥100 µm²/cm³) suppresses nucleation by scavenging clusters. Simulate this using flow reactors with variable aerosol injection (e.g., soot or ammonium sulfate particles). To isolate amine effects, perform co-nucleation experiments with NH₃ and pyridin-2-amine: synergistic interactions increase nucleation rates by 3–5× compared to single-base systems .

Q. Why does sulfuric acid exhibit autocatalytic behavior in reactions involving pyridin-2-amine?

  • Methodological Answer : H₂SO₄ catalyzes its own formation via SO₃ hydrolysis. Computational studies (B3LYP/6-311+G(d,p)) show H₂SO₄·H₂O clusters lower the activation barrier for SO₃ + 2H₂O → H₂SO₄ + H₂O by 8–11 kcal/mol . In pyridin-2-amine reactions, this autocatalysis accelerates intermediate dehydration (e.g., in gem-bisamide synthesis), reducing reaction time from 12 h to 2 h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.